REACTION_CXSMILES
|
C(C1C=[N:6][NH:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[CH:10]=1)(=O)C.C1(C)C=C(C)C=C(C)C=1S(ONC(=O)[O:29][CH2:30][CH:31]=C)(=O)=O.[CH2:35]([NH:37]CC)[CH3:36]>C1(C)C=CC=CC=1.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:30]([N:37]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[N:7]([NH2:6])[CH2:36][CH2:35]1)(=[O:29])[CH3:31] |^1:53,55,74,93|
|
Name
|
4-Acetylbenzodiazepine
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NNC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ONC(OCC=C)=O)C
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
490 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.5 N NaOH
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous filtrate was extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel eluting with 10-20% methanol in ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(C2=C(C1)C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |